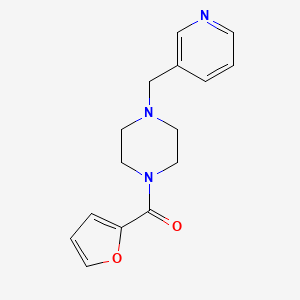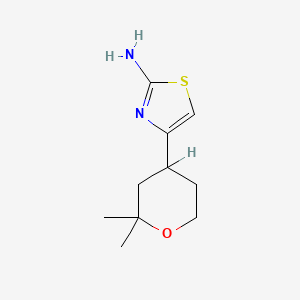![molecular formula C12H18N6O4 B5563686 2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid](/img/structure/B5563686.png)
2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,2'-[(6-piperidin-1-yl-1,3,5-triazine-2,4-diyl)diimino]diacetic acid" is related to the family of piperazine and triazine derivatives, known for their diverse chemical properties and applications in various fields, including material science and pharmaceuticals. This introduction is drawn from studies on similar compounds as specific literature on this compound is scarce.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of dicyandiamide with nitriles under microwave irradiation, considered a green procedure due to the reduction in solvent use, short reaction time, and simplicity of the process (Díaz‐Ortiz et al., 2004). Piperazine derivatives have been synthesized through nucleophilic substitution reactions and phase transfer catalysis, illustrating a variety of synthetic approaches (Kreutzberger & Kochanowski, 1987).
Molecular Structure Analysis
The molecular structure of piperazine and triazine derivatives, including the type under discussion, typically features a six-membered ring with nitrogen atoms at opposing positions. This structure contributes to their chemical reactivity and interaction with other molecules. The crystal structures of related compounds have been determined by X-ray analysis, revealing significant interactions such as N–H⋯N hydrogen bonds (Ban et al., 2023).
Chemical Reactions and Properties
Piperazine and triazine derivatives participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. These can include nucleophilic substitution reactions, cycloadditions, and others, leading to a wide range of products with different chemical and physical properties (Darvishzad et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, vary significantly among piperazine and triazine compounds. These properties are crucial for their application in different fields and can be tailored through chemical modifications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical groups, and photostability, are pivotal in defining the applications of piperazine and triazine derivatives. Their diverse chemical behavior makes them valuable in various chemical syntheses and applications (Genik-Sas-Berezowsky & Spinner, 1970).
Wissenschaftliche Forschungsanwendungen
Polymer Science Applications
- The synthesis of polyamides incorporating specific structural motifs, such as theophylline, thymine, uracil, and adenine, demonstrates the utility of related chemical structures in creating novel polymers. These compounds have been explored for their solubility in different solvents and potential applications in materials science (Hattori & Kinoshita, 1979), (Hattori & Kinoshita, 1979).
Medicinal Chemistry Applications
- The discovery of compounds acting as inhibitors of soluble epoxide hydrolase, based on triazine and piperidine motifs, highlights the potential of such structures in developing new therapeutic agents. These compounds were optimized for reduced clearance and improved oral exposure, indicating the importance of these structures in drug development (Thalji et al., 2013).
Materials Science Applications
- Self-assembly processes involving perylene bisimide derivatives and complementary hydrogen-bonding moieties have been studied for the design of supramolecular polymer materials. The research provides guidelines for molecular design and self-assembly, underscoring the versatility of triazine-based compounds in materials science (Yang et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[4-(carboxymethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4/c19-8(20)6-13-10-15-11(14-7-9(21)22)17-12(16-10)18-4-2-1-3-5-18/h1-7H2,(H,19,20)(H,21,22)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUVITVEWYIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[(Carboxymethyl)amino]-6-(piperidin-1-YL)-1,3,5-triazin-2-YL}amino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)

![3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide](/img/structure/B5563624.png)

![ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)

![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)

![4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5563683.png)
![1-(benzylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563685.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5563710.png)